molecular formula C9H9NO4 B3379985 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid CAS No. 180340-64-1

5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid

Cat. No.: B3379985
CAS No.: 180340-64-1
M. Wt: 195.17 g/mol
InChI Key: FJXIXGUIQHTUSS-UHFFFAOYSA-N
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Description

5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid: is a heterocyclic compound with a unique structure that combines a furan ring and an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: Its structure may mimic certain biological molecules, making it useful in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Oxo-4H,5H,6H,7H,8H-furo[3,2-C]azepine-2-carboxylic acid
  • 5-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-B]azepine-3-carboxylic acid

Comparison: Compared to these similar compounds, 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid has a unique combination of the furan and azepine rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-oxo-4,6,7,8-tetrahydrofuro[3,2-b]azepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-3-1-2-6-8(10-7)5(4-14-6)9(12)13/h4H,1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXIXGUIQHTUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CO2)C(=O)O)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171558
Record name 5,6,7,8-Tetrahydro-5-oxo-4H-furo[3,2-b]azepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180340-64-1
Record name 5,6,7,8-Tetrahydro-5-oxo-4H-furo[3,2-b]azepine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180340-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-5-oxo-4H-furo[3,2-b]azepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

A mixture of 1.0 g of (E)-4,5,6,7-tetrahydro-4-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3-benzofurancarboxylic acid, 5.9 g of potassium acetate, 23 ml of ethanol and 39 ml of water is heated at reflux for 48 hours. The reaction mixture is concentrated in vacuo, 80 ml of methylene chloride added and the separated organic layer washed with water, brine and dried with Na2SO4. The organic layer is concentrated in vacuo to a solid which is purified by chromatography on a preparative silica gel plate by elution with 0.5% acetic acid in ethyl acetate. The eluted band is washed with 1% acetic acid in ethyl acetate. The organic layer is dried with Na2SO4 and concentrated in vacuo to give 200 mg of off-white solid which is crystallized from ethyl acetate-hexane to give 165 mg of the desired product as a white solid.
Name
potassium acetate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid
Reactant of Route 3
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid
Reactant of Route 4
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid
Reactant of Route 5
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid
Reactant of Route 6
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid

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